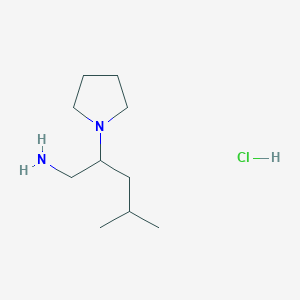

4-Methyl-2-(Pyrrolidin-1-yl)pentan-1-amin-Hydrochlorid

Übersicht

Beschreibung

α-PiHP is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain . It has been described as an off-white solid, a white powder, and a crystalline solid .

Molecular Structure Analysis

The molecular structure of α-PiHP is represented by the formula C16H23NO . The compound is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .Physical and Chemical Properties Analysis

The physical and chemical properties of α-PiHP include its molecular formula C16H23NO and molar mass 245.366 g·mol −1 . It has been described as an off-white solid, a white powder, and a crystalline solid .Wissenschaftliche Forschungsanwendungen

Psychostimulanz-Forschung

Diese Verbindung, auch bekannt als a-PiHP, wurde auf ihre psychostimulierenden Eigenschaften untersucht, die mit denen von Kokain und Methamphetamin vergleichbar sind. Es ist bekannt, dass sie die Aufnahme von Dopamin und Noradrenalin stärker hemmt als andere Substanzen mit Missbrauchspotenzial .

Drogensynthese

Sie dient als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener Medikamente. Ihre Struktur ermöglicht vielfältige Anwendungen in der Drogensynthese, Katalyse und organischen Reaktionen.

Neuropharmakologie

In neuropharmakologischen Studien wurden Derivate dieser Verbindung verwendet, um ihr Potenzial als Dopaminrezeptor-2-Agonisten und Kappa-Opioidrezeptor-Antagonisten zu untersuchen, was für die Gewichtskontrolle bei fettleibigen Nagetieren von Vorteil sein könnte .

Androgenrezeptor-Modulatoren

Das Pyrrolidin-Gerüst wird bei der Entwicklung selektiver Androgenrezeptor-Modulatoren (SARMs) verwendet, die bei der Behandlung von Erkrankungen wie Muskelschwund und Osteoporose Anwendung finden .

Anti-Tuberkulose-Aktivität

Derivate dieser Verbindung wurden synthetisiert und auf ihre antituberkuläre Aktivität gegen Mycobacterium tuberculosis untersucht, wobei sie vielversprechend als potenzielle Behandlungen für Tuberkulose erscheinen .

Modifikation des pharmakokinetischen Profils

Forscher haben die Struktur verwandter Pyrrolidin-Derivate modifiziert, um ihre pharmakokinetischen Profile zu verbessern, was entscheidend für die Entwicklung effektiverer und sicherer pharmazeutischer Wirkstoffe ist .

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride, also known as α-PiHP, is the dopamine transporter . This compound acts as a norepinephrine-dopamine reuptake inhibitor .

Mode of Action

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride interacts with its targets by inhibiting the reuptake of dopamine and norepinephrine . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmission .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride are primarily those involving dopamine and norepinephrine . The downstream effects include enhanced neurotransmission, which can lead to various physiological and psychological effects .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be absorbed, distributed, metabolized, and excreted by the body . These properties can impact the bioavailability of the compound, influencing its potency and duration of action .

Result of Action

The molecular and cellular effects of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride’s action include increased neurotransmission due to the inhibition of dopamine and norepinephrine reuptake . This can result in stimulant effects, potentially leading to compulsive redosing, addiction, anxiety, paranoia, and psychosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its stability and how it interacts with its targets .

Safety and Hazards

α-PiHP is a synthetic cathinone with effects similar to other synthetic cathinones and other psychostimulants, such as methamphetamine . It has been identified in a number of serious adverse events and drug-related deaths . As it is usually detected with other substances, including opioids and benzodiazepines, the role of α-PiHP is unclear in some instances .

Biochemische Analyse

Biochemical Properties

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a norepinephrine-dopamine reuptake inhibitor. This compound interacts with various enzymes and proteins, including the dopamine transporter (DAT) and norepinephrine transporter (NET). By inhibiting these transporters, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride increases the levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission .

Cellular Effects

The effects of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of dopamine and norepinephrine reuptake results in increased intracellular concentrations of these neurotransmitters, which can affect various cellular processes. For instance, elevated dopamine levels can enhance cell signaling pathways related to reward and motivation, while increased norepinephrine levels can impact stress response and alertness .

Molecular Mechanism

At the molecular level, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride exerts its effects primarily through binding interactions with the dopamine and norepinephrine transporters. By binding to these transporters, the compound inhibits their function, preventing the reuptake of dopamine and norepinephrine into presynaptic neurons. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of metabolites with different biochemical properties. Long-term exposure to 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride in vitro and in vivo can result in sustained alterations in neurotransmitter levels and cellular signaling pathways .

Dosage Effects in Animal Models

The effects of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance locomotor activity and cognitive function by increasing dopamine and norepinephrine levels. At high doses, it can lead to toxic effects, including hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces maximal stimulant effects without causing significant adverse effects .

Metabolic Pathways

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative deamination, N-demethylation, and hydroxylation, resulting in the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and signaling pathways .

Subcellular Localization

The subcellular localization of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride is crucial for its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications. For instance, it may be localized to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its presence in the mitochondria can impact cellular energy production and metabolic processes .

Eigenschaften

IUPAC Name |

4-methyl-2-pyrrolidin-1-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.ClH/c1-9(2)7-10(8-11)12-5-3-4-6-12;/h9-10H,3-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYKOMBVUQING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)N1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)

amine dihydrochloride](/img/structure/B1421856.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)

![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)

![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)